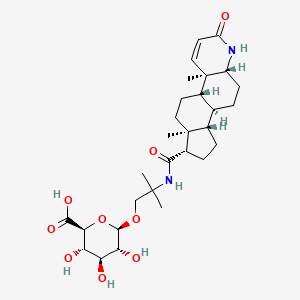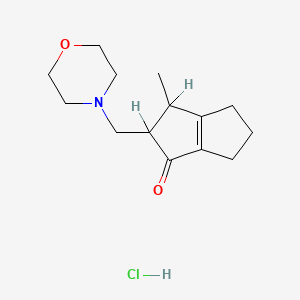
3-Methyl-2-(morpholinomethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(morpholinomethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholinomethyl group attached to a tetrahydro-pentalenone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(morpholinomethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydro-Pentalenone Core: This step involves the cyclization of a suitable precursor to form the tetrahydro-pentalenone structure.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Methyl-2-(morpholinomethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyl-2-(morpholinomethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-Methyl-2-(morpholinomethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used as a chromogenic reagent for the determination of cholesterol, benzodiazepines, and enzyme activity.
3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate: Used in the synthesis of benzothiazolium azo dyes and as an electrophilic coupling reagent.
Uniqueness
3-Methyl-2-(morpholinomethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its specific structure, which includes a morpholinomethyl group attached to a tetrahydro-pentalenone core. This structure imparts distinct chemical and biological properties, making it suitable for a variety of research applications.
特性
CAS番号 |
88364-12-9 |
|---|---|
分子式 |
C14H22ClNO2 |
分子量 |
271.78 g/mol |
IUPAC名 |
3-methyl-2-(morpholin-4-ylmethyl)-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-10-11-3-2-4-12(11)14(16)13(10)9-15-5-7-17-8-6-15;/h10,13H,2-9H2,1H3;1H |
InChIキー |
BWKSLVRRGSSEBH-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C2=C1CCC2)CN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





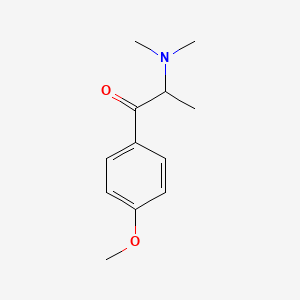
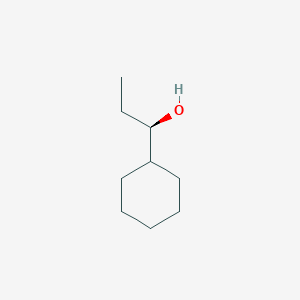
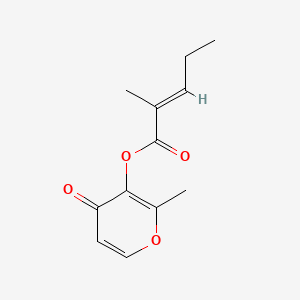



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)


